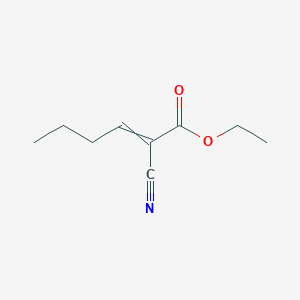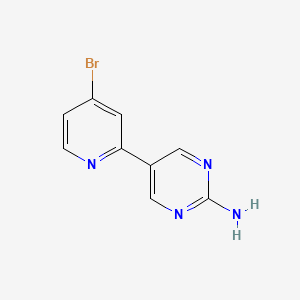
(1,3,5-Triazin-2-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazin-2-ylmethanamine is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. The specific structure of 1,3,5-triazin-2-ylmethanamine includes an amine group attached to the triazine ring, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Triazin-2-ylmethanamine can be synthesized through several methods. One common approach involves the base-mediated synthesis using imidates, guanidines, and amides or aldehydes as starting materials. Cesium carbonate is often used as the base in this three-component reaction, which provides diverse 1,3,5-triazin-2-amines in good yields with tolerance of a broad range of functional groups .
Another method involves treating primary alcohols and aldehydes with iodine in ammonia water under microwave irradiation to give intermediate nitriles. These nitriles then undergo [2 + 3] cycloadditions with dicyandiamide and sodium azide to afford the corresponding triazines in high yields .
Industrial Production Methods
Industrial production of 1,3,5-triazin-2-ylmethanamine typically involves large-scale synthesis using similar methods as described above but optimized for efficiency and cost-effectiveness. The use of microwave irradiation and solid-phase synthesis are common in industrial settings to achieve high yields and purity in shorter reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazin-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of triazine oxides.
Reduction: Reduction reactions can convert the triazine ring into more saturated derivatives.
Substitution: The amine group in 1,3,5-triazin-2-ylmethanamine can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the triazine ring .
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazin-2-ylmethanamine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of herbicides, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3,5-triazin-2-ylmethanamine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, its anticancer activity is believed to involve the inhibition of DNA synthesis and cell division .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazin-2-ylmethanamine can be compared with other triazine derivatives such as:
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool disinfectants and as a precursor for herbicides.
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): A key intermediate in the synthesis of various herbicides and dyes.
The uniqueness of 1,3,5-triazin-2-ylmethanamine lies in its specific structure, which allows for diverse chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C4H6N4 |
|---|---|
Molekulargewicht |
110.12 g/mol |
IUPAC-Name |
1,3,5-triazin-2-ylmethanamine |
InChI |
InChI=1S/C4H6N4/c5-1-4-7-2-6-3-8-4/h2-3H,1,5H2 |
InChI-Schlüssel |
NHXJALZACMFVJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC=NC(=N1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11727421.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11727431.png)
![Methyl[1-(4-methylphenyl)propan-2-yl]amine](/img/structure/B11727439.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727443.png)


![N'-[1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11727452.png)
![3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727465.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727472.png)

![1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11727495.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B11727502.png)
